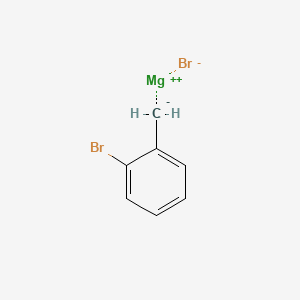
2-Bromobenzylmagnesium bromide
Overview
Description
- 2-Bromobenzylmagnesium bromide is a chemical compound with the molecular formula C7H6Br2Mg .
- It is commonly used in organic synthesis, particularly as a Grignard reagent.
- The compound is a solution in diethyl ether, typically at a concentration of 0.25 M .
Synthesis Analysis
- 2-Bromobenzylmagnesium bromide is synthesized through the reaction of 2-bromotoluene with magnesium in anhydrous diethyl ether.
- The Grignard reaction forms the carbon-magnesium bond, resulting in the desired product.
Molecular Structure Analysis
- The compound consists of a benzyl group (C6H5CH2-) with a bromine atom attached to the benzene ring.
- The magnesium atom is bonded to the benzyl carbon.
Chemical Reactions Analysis
- 2-Bromobenzylmagnesium bromide is primarily used as a nucleophile in various organic reactions.
- It can participate in Grignard reactions, nucleophilic substitutions, and other synthetic transformations.
Physical And Chemical Properties Analysis
- Appearance : Clear yellow to brown solution.
- Boiling Point : Approximately 34.6°C .
- Density : 0.770 g/mL at 25°C .
- Safety Hazards : Extremely flammable, harmful if swallowed, causes skin burns, and may cause drowsiness or dizziness.
Scientific Research Applications
Synthesis of Antineoplastic Agents
2-Bromobenzylmagnesium bromide has been utilized in the synthesis of dibenzoazaspiro compounds, which exhibit significant antineoplastic activity against drug-resistant leukemias. The addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines leads to these compounds, displaying high diastereocontrol and effectiveness against chronic myeloid leukemia cells, particularly multidrug-resistant strains (Mendes et al., 2019).
Preparation of 2-Arylquinolines
In the preparation of 2-arylquinolines, a class of compounds with various applications, 2-bromobenzylmagnesium bromide plays a critical role. This process, involving the treatment with aromatic nitriles and subsequent reactions, is executed under transition-metal-free conditions, showcasing the versatility of 2-bromobenzylmagnesium bromide in organic synthesis (Naruto & Togo, 2020).
Synthesis of C-glycosides of Nojirimycin
In the field of carbohydrate chemistry, 2-bromobenzylmagnesium bromide is used for synthesizing C-glycosides of nojirimycin, a process involving several steps including reductive amination. This method demonstrates the utility of 2-bromobenzylmagnesium bromide in the formation of complex glycosidic structures (Cipolla et al., 2000).
Synthesis of Diamino-diols
In the production of meso- and homochiral C2-symmetrical 1,6-diamino-2,5-diols, a reaction involving homochiral α-(dibenzylamino) aldehydes and ethynylmagnesium bromide is facilitated by 2-bromobenzylmagnesium bromide. These compounds are important intermediates in pharmaceutical synthesis (Andrés, Pedrosa, & Pérez-Encabo, 2006).
Electrochemical Applications
Electrochemically, 2-bromobenzylmagnesium bromide is involved in the one-electron cleavage of benzylic bromides at palladium and palladized cathodes. This process is crucial for the generation of benzyl radicals and their subsequent immobilization onto solid interfaces, showcasing the compound's potential in advanced electrochemical applications (Jouikov & Simonet, 2010).
Fluorination of Aromatic Compounds
2-Bromobenzylmagnesium bromide is used in the large-scale preparation of aromatic fluorides via electrophilic fluorination. This process highlights its role in the synthesis of fluorinated organic compounds, important in various chemical industries (Yamada & Knochel, 2010).
Future Directions
- Further research could explore its applications in organic synthesis, potential modifications, and optimization of reaction conditions.
properties
IUPAC Name |
magnesium;1-bromo-2-methanidylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWDDBPRRNVDO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Br.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




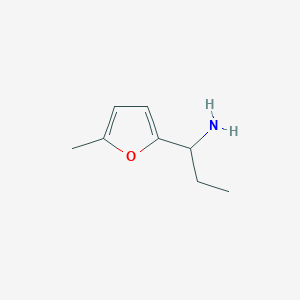
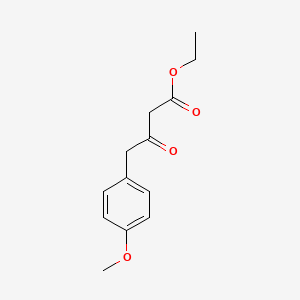
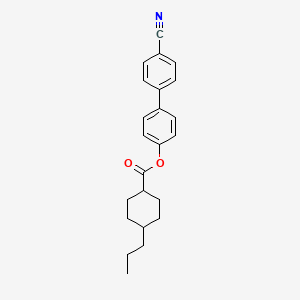
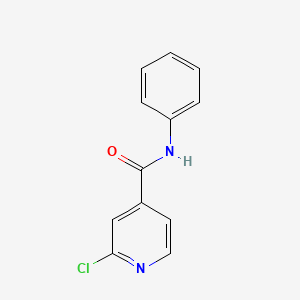
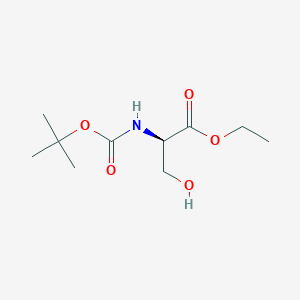
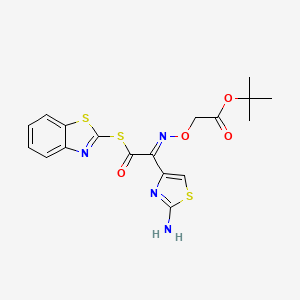
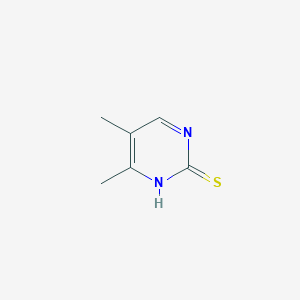
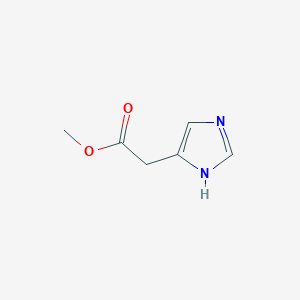
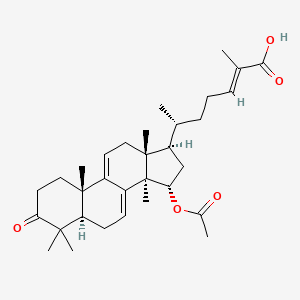
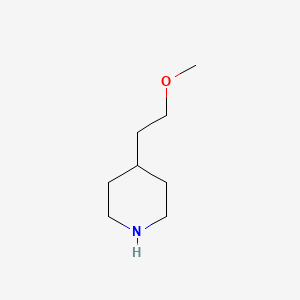
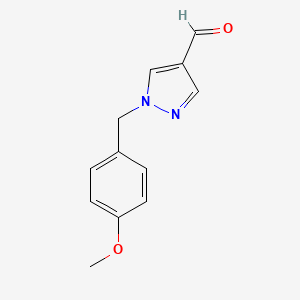
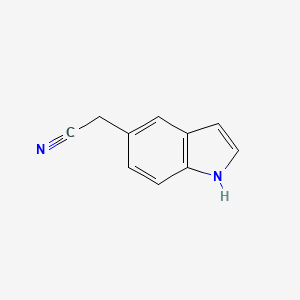
![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)